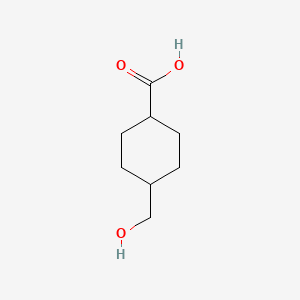

trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7,9H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMIUUBKKPIDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158375, DTXSID601241798 | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13380-84-2, 73094-35-6, 66185-74-8 | |

| Record name | 4-(Hydroxymethyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13380-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-(Hydroxymethyl)cyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid chemical properties

An In-depth Technical Guide to trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Abstract

This compound (t-HMCCA) is a bifunctional cycloaliphatic molecule of significant interest in medicinal chemistry and materials science. Its rigid, non-aromatic scaffold, combined with the orthogonal reactivity of its primary alcohol and carboxylic acid functional groups, makes it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of the core chemical properties of t-HMCCA, offering field-proven insights into its synthesis, reactivity, and application, with a particular focus on its role in drug development.

Molecular Structure and Core Physicochemical Properties

At its core, t-HMCCA is a disubstituted cyclohexane. The "trans" designation is critical, indicating that the hydroxymethyl (-CH₂OH) and carboxylic acid (-COOH) groups are on opposite sides of the cyclohexane ring plane, typically in a diequatorial conformation in the stable chair form. This stereochemistry imparts a linear and rigid geometry to the molecule, a feature highly sought after in the design of specific-binding ligands and structured polymers.

The cyclohexane ring's chair conformation is a key determinant of its properties. The diequatorial positioning of the bulky substituents minimizes steric strain, rendering the trans isomer more thermodynamically stable than its cis counterpart. This stability is a crucial factor in synthetic strategies aimed at producing the desired isomer.[1]

Caption: 2D representation of t-HMCCA's structure.

A summary of its key physical and chemical identifiers is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₃ | [2][3] |

| Molecular Weight | 158.19 g/mol | [2] |

| CAS Number | 66185-74-8 | [3] |

| Appearance | White to off-white solid/crystalline powder | [4][5] |

| Melting Point | 141 °C | [3] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Topological Polar Surface Area | 57.5 Ų | [6] |

| Purity | Typically ≥97% or ≥98% | [3][7] |

Chemical Reactivity and Synthetic Utility

The synthetic value of t-HMCCA stems from the presence of two distinct functional groups: a carboxylic acid and a primary alcohol. This bifunctionality allows for selective and sequential reactions, making it an ideal scaffold for building more complex molecules.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for derivatization. It readily undergoes standard transformations:

-

Esterification: Reaction with alcohols under acidic conditions (e.g., concentrated H₂SO₄ in methanol) yields the corresponding esters.[8] This is often used as a protecting group strategy or to modulate solubility and pharmacokinetic properties in drug candidates.

-

Amidation: Activation of the carboxylic acid (e.g., using coupling reagents like DCC, EDC, or conversion to an acyl chloride) followed by reaction with an amine forms a stable amide bond. This is a cornerstone reaction in the synthesis of peptides and small molecule drugs.

-

Reduction: The carboxylic acid can be reduced to the primary alcohol, although this requires strong reducing agents like LiAlH₄ and is generally less common than reactions at the hydroxymethyl group.

Reactions of the Hydroxymethyl Group

The primary alcohol offers a complementary set of reactive pathways:

-

Oxidation: Selective oxidation can convert the hydroxymethyl group to an aldehyde or back to a carboxylic acid, depending on the reagents and conditions chosen.

-

Esterification/Etherification: The alcohol can react with carboxylic acids or acyl chlorides to form esters, or with alkyl halides to form ethers.

-

Conversion to a Leaving Group: The hydroxyl group is a poor leaving group but can be readily converted into a better one, such as a tosylate[1][9] or mesylate. This activated intermediate is then susceptible to nucleophilic substitution, providing a route to introduce a wide range of functionalities, including azides, halides, and amines.[8]

Caption: Key reactive pathways for t-HMCCA's functional groups.

This dual reactivity is expertly exploited in pharmaceutical synthesis. For example, t-HMCCA is a key starting material for producing tranexamic acid, an important antifibrinolytic agent.[8] This synthesis typically involves converting the hydroxyl group into an amine, demonstrating the utility of the strategies outlined above.[8]

Synthesis Protocol: From p-Hydroxybenzoic Acid

A common and industrially scalable method for producing t-HMCCA involves the catalytic hydrogenation of p-hydroxybenzoic acid, followed by isomerization to enrich the desired trans isomer.[10] The causality behind this choice is the low cost and high availability of the aromatic starting material.

Step-by-Step Methodology

Part A: Catalytic Hydrogenation

-

Reactor Setup: Charge a high-pressure autoclave reactor with p-hydroxybenzoic acid, a suitable solvent (e.g., water), and a hydrogenation catalyst (e.g., 5% Ruthenium on Carbon, Ru/C).[10]

-

Inerting: Purge the reactor with an inert gas, such as nitrogen, to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the target temperature. The aromatic ring is reduced to a cyclohexane ring under these conditions, yielding a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

-

Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and filter the reaction mixture to recover the catalyst. The solvent is then removed under reduced pressure to yield the crude product mixture.

Part B: Isomerization

-

Rationale: The hydrogenation step often produces a mixture of cis and trans isomers. Since the trans isomer is thermodynamically more stable, an isomerization step is employed to increase its proportion.

-

Procedure: Dissolve the crude product mixture in a suitable solvent. Add a catalytic amount of a strong base, such as a sodium alkoxide.[10]

-

Equilibration: Heat the mixture to allow the epimerization at the carbon bearing the carboxyl group to reach thermodynamic equilibrium, which favors the trans product.[10]

-

Isolation & Purification: After cooling, the reaction is quenched and neutralized. The final product, enriched in the trans isomer, is isolated. Recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate) is performed to obtain high-purity t-HMCCA.[10]

Caption: Workflow for the synthesis of t-HMCCA.

Analytical Characterization

Confirming the identity and purity of t-HMCCA relies on standard spectroscopic techniques. A senior scientist would interpret the spectra as follows:

-

¹H NMR: The proton NMR spectrum would be expected to show a broad singlet for the carboxylic acid proton (>10 ppm), signals for the -CH₂- protons of the hydroxymethyl group, and a complex multiplet pattern for the cyclohexane ring protons. The chemical shifts and coupling constants of the protons at C1 and C4 can be used to confirm the trans stereochemistry.

-

¹³C NMR: The carbon NMR would show a characteristic signal for the carbonyl carbon of the carboxylic acid (~175-185 ppm), a signal for the carbon of the hydroxymethyl group (~60-70 ppm), and several signals in the aliphatic region (20-50 ppm) corresponding to the cyclohexane ring carbons.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the functional groups. A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[12][13] This overlaps with a sharper O-H stretch from the alcohol group around 3200-3500 cm⁻¹. A strong C=O stretch for the carboxylic acid will appear around 1700 cm⁻¹.[12]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 158.[2]

Applications in Drug Discovery and Development

The rigid, saturated scaffold of t-HMCCA is a valuable alternative to the phenyl ring commonly used in drug design. This "saturated bioisostere" approach offers several advantages:

-

Improved Physicochemical Properties: Replacing an aromatic ring with a cycloalkane scaffold can increase solubility and reduce metabolic liability, improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

-

Three-Dimensionality: Unlike a flat aromatic ring, the chair-like structure of the cyclohexane ring projects its substituents into specific vectors in 3D space. This allows for more precise and optimized interactions with the binding pockets of target proteins.

-

Scaffold Hopping: It serves as a novel and patentable core structure. It has been incorporated into the synthesis of inhibitors for targets like Janus kinase (JAK).[14][15]

Safety and Handling

According to aggregated GHS data, this compound is classified as an irritant.[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[16][17] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][18]

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place, away from oxidizing agents.[16]

References

-

Chemsrc. (2025). trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate. Available at: [Link]

-

PubChem. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2021). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. WO2021107047A1.

-

Aladdin Scientific. 4-(Hydroxymethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture). Available at: [Link]

- Google Patents. (2017). Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid. CN106316825A.

-

Qi, Q. R., Huang, W. C., & Zheng, H. (2008). trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. ResearchGate. Available at: [Link]

-

PubChem. 4-Hydroxycyclohexanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2021). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. CN108602758B.

-

Pharmaffiliates. trans 4-Hydroxycyclohexane carboxylic Acid. Available at: [Link]

-

Chad's Prep. (2018). 15.6d Structural Determination From All Spectra Example 4. YouTube. Available at: [Link]

-

The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Available at: [Link]

-

Qi, Q. R., et al. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. labproinc.com [labproinc.com]

- 5. 4-(Hydroxymethyl)cyclohexanecarboxylic Acid | 13380-84-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 7. 4-(Hydroxymethyl)cyclohexanecarboxylic Acid | 13380-84-2 | TCI Deutschland GmbH [tcichemicals.com]

- 8. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 9. cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]

- 11. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID(3685-26-5) 13C NMR [m.chemicalbook.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID | 3685-26-5 [chemicalbook.com]

- 15. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. synquestlabs.com [synquestlabs.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Introduction

Trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid, identified by the CAS Number 66185-74-8 , is a bifunctional cycloaliphatic organic compound that is garnering significant attention within the realms of pharmaceutical development and materials science.[1][2] Its rigid, saturated cyclohexane core, substituted with a primary alcohol and a carboxylic acid in a trans-1,4-configuration, imparts a unique combination of properties. This defined stereochemistry and spatial arrangement of functional groups make it an invaluable building block, or scaffold, for constructing complex molecules with precise three-dimensional architectures.

For drug development professionals, this molecule serves as a non-aromatic, conformationally restricted linker that can optimize the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). Its utility as a precursor in the synthesis of kinase inhibitors and other therapeutic agents underscores its importance in modern medicinal chemistry.[3][4] This guide provides a comprehensive overview of its chemical properties, a field-tested synthesis protocol, key applications, and essential safety protocols, designed for researchers and scientists engaged in advanced chemical synthesis.

Physicochemical and Structural Properties

The structural integrity and physicochemical characteristics of a synthetic building block are paramount to its successful application. This compound is a white crystalline solid at room temperature.[2] Its bifunctional nature—a hydrogen bond donor/acceptor in the carboxylic acid group and a hydrogen bond donor in the hydroxyl group—governs its solubility and reactivity.

Below is a summary of its key properties, compiled from authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 66185-74-8 | [1][2][5] |

| Molecular Formula | C₈H₁₄O₃ | [1][5] |

| Molecular Weight | 158.20 g/mol | [1][5] |

| IUPAC Name | trans-4-(hydroxymethyl)cyclohexane-1-carboxylic acid | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | Room temperature, sealed in dry conditions | [2] |

| Topological Polar Surface Area | 57.5 Ų | [5] |

| InChI Key | VQMIUUBKKPIDBN-LJGSYFOKSA-N | [2] |

Synthesis and Purification: A Field-Proven Protocol

The most economically viable and scalable synthesis of this compound and its analogues involves the catalytic hydrogenation of the corresponding aromatic precursor, p-hydroxybenzoic acid.[6] This process saturates the benzene ring to yield a mixture of cis and trans isomers. The subsequent, crucial step is an isomerization reaction, typically base-catalyzed, which enriches the thermodynamically more stable trans isomer.

Causality in Experimental Design:

-

Choice of Catalyst: Ruthenium-on-carbon (Ru/C) is a highly effective catalyst for the hydrogenation of aromatic rings under high pressure.[6][7] It demonstrates excellent activity and selectivity for this transformation.

-

Isomerization: The initial hydrogenation often yields a mixture of isomers. The trans isomer, with both bulky substituents in the equatorial position, is thermodynamically more stable than the cis isomer. Heating the mixture in the presence of a base, such as a sodium alkoxide, facilitates epimerization at the carbon bearing the carboxylate group, driving the equilibrium towards the preferred trans product.[6]

-

Purification: The difference in solubility between the cis and trans isomers allows for effective purification by recrystallization.

Experimental Workflow for Synthesis

Caption: Synthesis workflow from p-hydroxybenzoic acid.

Detailed Step-by-Step Protocol:

Step 1: Catalytic Hydrogenation

-

Charge a high-pressure autoclave with p-hydroxybenzoic acid (1.0 eq), 5% Ruthenium on Carbon (Ru/C) catalyst (typically 2-5% w/w), and a suitable solvent such as water.[6]

-

Seal the reactor and purge it first with nitrogen gas to remove air, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen to 1-3 MPa.

-

Heat the mixture to 80-150°C while stirring vigorously.

-

Maintain the reaction under these conditions for 12-24 hours, monitoring hydrogen uptake.

-

After cooling and venting the reactor, filter the mixture to remove the Ru/C catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid. Note: This procedure is analogous to the hydrogenation of p-aminobenzoic acid described in related syntheses.[7]

Step 2: Base-Catalyzed Isomerization

-

Dissolve the crude isomer mixture in a suitable solvent (e.g., an alcohol like ethanol).

-

Add a catalytic amount of a strong base, such as sodium ethoxide (NaOEt) or sodium methoxide (NaOMe).[6]

-

Heat the mixture to reflux and maintain for 4-8 hours to allow the equilibrium to favor the trans isomer.

-

Cool the reaction mixture and neutralize it with an aqueous acid (e.g., 1M HCl) to a pH of ~3-4.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to yield the trans-enriched crude product.

Step 3: Purification via Recrystallization

-

Dissolve the trans-enriched crude product in a minimum amount of hot ethyl acetate.

-

Slowly add a non-polar solvent, such as petroleum ether or hexane, until turbidity is observed.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.

-

Collect the white crystalline solid by vacuum filtration, wash with cold petroleum ether, and dry under vacuum to yield the pure trans isomer.

Key Applications in Research and Drug Development

The rigid, diequatorial arrangement of the functional groups in this compound makes it a superior scaffold compared to more flexible aliphatic linkers.

-

Kinase Inhibitor Synthesis: In medicinal chemistry, maintaining a precise vector between pharmacophoric elements is critical for potent and selective enzyme inhibition. This molecule has been utilized as a key intermediate in the synthesis of advanced therapeutic agents, including pyrazole-pyrimidine derivatives that act as TTK inhibitors for potential antitumor applications and in the development of selective Janus kinase 1 (JAK1) inhibitors.[3][4][7] The cyclohexane core acts as a rigid spacer, positioning other functional groups for optimal interaction with the target protein.

-

Precursor to Tranexamic Acid Analogues: It is a valuable starting material for producing tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) and its derivatives. Tranexamic acid is an important antifibrinolytic agent used to treat or prevent excessive blood loss. The synthesis involves converting the primary alcohol of the title compound into an amino group.

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the final product, a suite of analytical techniques is employed. For a Senior Application Scientist, self-validation of synthesized materials is non-negotiable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The chemical shifts and coupling constants of the cyclohexane protons can definitively distinguish between the cis and trans isomers.

-

Infrared (IR) Spectroscopy: IR analysis will show characteristic broad peaks for the O-H stretch of both the alcohol (~3300 cm⁻¹) and the carboxylic acid (~3000 cm⁻¹), as well as a strong C=O stretch for the carboxylic acid (~1700 cm⁻¹).

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (158.20 g/mol ) and can be used to analyze fragmentation patterns.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and quantify the ratio of cis to trans isomers.

Safety and Handling Protocols

Adherence to rigorous safety standards is essential when handling any chemical reagent. This compound is classified as an irritant.[5]

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation Mark)[2]

-

Hazard Statements:

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Prevent dust dispersion.

Storage and Disposal:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation occurs, seek medical attention.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[8][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[8]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[8][9]

References

-

Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819 - PubChem. Available at: [Link]

- CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents.

- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents.

-

Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC - NIH. Available at: [Link]

Sources

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. This compound | 66185-74-8 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID | 3685-26-5 [chemicalbook.com]

- 5. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]

- 7. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. chemicalbook.com [chemicalbook.com]

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure and Utility of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Executive Summary

This compound is a bifunctional organic compound featuring a rigid cyclohexane core. Its structure is defined by the trans stereochemical relationship between a carboxylic acid and a hydroxymethyl group, which predominantly forces both substituents into equatorial positions in the stable chair conformation. This specific three-dimensional architecture imparts a well-defined spatial orientation and rigidity, making it a valuable building block, or scaffold, in medicinal chemistry and advanced materials science. This guide provides an in-depth analysis of its molecular structure, stereochemically-controlled synthesis, critical applications in drug development, and the analytical methods required to validate its structure and purity.

Core Molecular Structure & Physicochemical Properties

The utility of this compound is fundamentally derived from its well-defined and rigid molecular structure. Understanding this structure is paramount for its effective application.

Nomenclature and Identifiers

Precise identification is crucial for regulatory and research purposes. The compound is known by several names and is tracked by universal identifiers.

| Identifier | Value |

| IUPAC Name | 4-(hydroxymethyl)cyclohexane-1-carboxylic acid[1][2] |

| Common Synonyms | trans-4-Carboxy-1-cyclohexanemethanol[2] |

| CAS Number | 66185-74-8 (trans-isomer) |

| 13380-84-2 (cis- and trans- mixture)[1] | |

| Molecular Formula | C₈H₁₄O₃[1][3] |

| Molecular Weight | 158.19 g/mol [1] |

| InChI Key | VQMIUUBKKPIDBN-LJGSYFOKSA-N |

The Cyclohexane Scaffold: Chair Conformation and Stereochemistry

The cyclohexane ring is not planar; it exists in a low-energy "chair" conformation to minimize steric and angular strain. In 1,4-disubstituted cyclohexanes, two isomers exist: cis (both substituents on the same face of the ring) and trans (substituents on opposite faces).

For the trans isomer, the most stable conformation places both the bulky carboxylic acid (-COOH) and hydroxymethyl (-CH₂OH) groups in equatorial positions. This diequatorial arrangement minimizes steric hindrance (specifically, 1,3-diaxial interactions) that would occur if these groups were in axial positions. This conformational lock results in a rigid, linear-like scaffold that separates the two functional groups at a predictable distance and orientation, a feature highly sought after in rational drug design and polymer chemistry.

Caption: 2D and 3D representations of the molecule.

Physicochemical Properties

The physical properties of the compound are consistent with its structure, indicating a stable, non-volatile solid suitable for a variety of reaction conditions.

| Property | Value | Source |

| Physical State | White to light yellow solid/crystal | TCI Chemicals |

| Purity | Typically >98.0% (GC) | TCI Chemicals |

| Storage Temperature | Room Temperature, recommended <15°C in a cool, dark place | TCI Chemicals |

Synthesis and Stereochemical Control

The synthesis of the trans isomer with high purity is non-trivial and requires a deep understanding of stereochemistry. The choice of synthetic route is driven by the need to control the orientation of the substituents on the cyclohexane ring, as this is critical for the molecule's function in its final application.

Rationale for Synthesis Strategy

Directly producing the trans isomer is often challenging. A common and industrially viable strategy involves the hydrogenation of an aromatic precursor, p-hydroxybenzoic acid. This reaction typically yields a thermodynamic mixture of cis and trans isomers. Because the trans isomer is the desired product for many applications due to its linear and rigid geometry, a subsequent isomerization step is required. This step leverages chemical principles to convert the undesired cis isomer into the desired trans product, thereby enriching the final mixture.

Protocol: Synthesis via Catalytic Hydrogenation and Isomerization

This protocol is based on established methods for producing high-purity trans-4-hydroxycyclohexanecarboxylic acid and its derivatives.[4]

Step 1: Catalytic Hydrogenation of p-Hydroxybenzoic Acid

-

Charging the Reactor: In a high-pressure autoclave, charge p-hydroxybenzoic acid (1 part by weight), water (3 parts by weight), and a 5% Ruthenium on Carbon (Ru/C) catalyst (0.03 parts by weight).

-

Inerting: Purge the reactor with nitrogen gas to remove oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas and heat according to established parameters for the hydrogenation of aromatic rings. This reaction reduces the benzene ring to a cyclohexane ring, yielding a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

-

Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and filter the catalyst. The resulting aqueous solution contains the isomer mixture.

Step 2: Isomerization to the trans Isomer

-

Solvent Exchange: Concentrate the aqueous solution and add a suitable solvent for the isomerization.

-

Catalysis: Add a catalytic amount of a strong base, such as sodium alkoxide. The base facilitates the epimerization at the carbon atom bearing the carboxylic acid group, allowing the conversion of the cis isomer to the more thermodynamically stable trans isomer.

-

Reaction: Heat the mixture under reflux to drive the isomerization reaction to completion. The equilibrium strongly favors the diequatorial trans product.

-

Purification: After the reaction, neutralize the base. The final product, enriched in the trans isomer (>90%), can be purified further by recrystallization from a suitable solvent system like petroleum ether/ethyl acetate to achieve high purity.[4]

Sources

- 1. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Foreword: The Strategic Importance of a Versatile Intermediate

In the landscape of pharmaceutical and materials science, the efficiency and scalability of synthetic routes to key molecular intermediates are paramount. trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid stands out as a critical building block, valued for its rigid, well-defined stereochemistry and bifunctional nature. Its applications range from the synthesis of active pharmaceutical ingredients (APIs), such as the antifibrinolytic agent tranexamic acid, to the development of high-performance liquid crystal materials.[1][2] This guide provides an in-depth, field-proven examination of the most reliable and scalable pathway for its synthesis, designed for researchers, chemists, and process development professionals. Our focus is not merely on procedural steps but on the underlying chemical principles and strategic decisions that ensure a robust and reproducible outcome.

Primary Synthesis Pathway: Catalytic Hydrogenation of p-Hydroxybenzoic Acid

The most industrially viable and cost-effective route to this compound begins with the readily available and economical starting material, p-hydroxybenzoic acid.[3] The synthesis is elegantly structured into three core stages:

-

Catalytic Hydrogenation: Saturation of the aromatic ring to produce a diastereomeric mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

-

Base-Catalyzed Isomerization: Conversion of the undesired cis-isomer into the thermodynamically more stable trans-isomer.

-

Purification: Isolation of the high-purity final product via selective recrystallization.

This pathway is favored for its use of inexpensive starting materials and reagents, making it highly suitable for large-scale production.[3]

Caption: Equilibrium between cis and trans isomers via a planar enolate.

Part 3: Purification by Recrystallization

Expertise & Rationale

The final step is a classic purification technique to isolate the high-purity trans-isomer from any remaining cis-isomer and other minor impurities. The success of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.

-

Solvent System: A mixed solvent system of ethyl acetate and petroleum ether is particularly effective. [3]The trans-isomer has moderate solubility in hot ethyl acetate but is significantly less soluble when cooled and upon the addition of a non-polar co-solvent like petroleum ether. This difference in solubility allows for the selective crystallization of the pure trans product, leaving the more soluble cis-isomer and other impurities in the mother liquor.

Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the crude, trans-enriched product from the isomerization step in a minimal amount of hot ethyl acetate.

-

Crystallization: Slowly add petroleum ether to the hot solution until turbidity is observed.

-

Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

-

Isolation: Collect the precipitated white crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold petroleum ether to remove any residual mother liquor.

-

Drying: Dry the crystals under vacuum to obtain the final, high-purity this compound.

Conclusion: A Validated Pathway to a Key Intermediate

The described synthetic pathway, commencing from p-hydroxybenzoic acid, represents a robust, scalable, and economically favorable method for producing high-purity this compound. Each stage—catalytic hydrogenation, base-catalyzed isomerization, and final recrystallization—is built on fundamental chemical principles that are validated by industrial practice. The use of a readily available starting material and cost-effective reagents ensures that this route is not only scientifically sound but also commercially viable. This guide provides the necessary technical detail and strategic insight for researchers and development professionals to confidently implement and adapt this synthesis for their specific applications.

References

- Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.

-

Entsch, B., Ballou, D. P., Husain, M., & Massey, V. (1976). Catalytic mechanism of p-hydroxybenzoate hydroxylase with p-mercaptobenzoate as substrate. Journal of Biological Chemistry, 251(23), 7367-9. [Link]

- CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.

- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

-

4-hydroxybenzoate 3-monooxygenase. M-CSA Mechanism and Catalytic Site Atlas. [Link]

-

Catalytic Hydrogenation. YouTube. [Link]

-

The Hydrogenation of m- and p-Hydroxybenzoic Acid. Journal of the American Chemical Society. [Link]

-

Oxygen Reactions in p- Hydroxybenzoate Hydroxylase Utilize the H-Bond Network during Catalysis. ResearchGate. [Link]

- Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

-

Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. WMU's ScholarWorks. [Link]

- Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.

-

4-Hydroxycyclohexanecarboxylic acid | C7H12O3. PubChem. [Link]

- Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.

-

Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. PubChem. [Link]

- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

Sources

A Technical Guide to trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid: A Versatile Scaffold for Drug Discovery

Introduction

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is a bifunctional organic compound featuring a cyclohexane ring substituted with a hydroxymethyl group and a carboxylic acid group in a 1,4-trans configuration. Its formal IUPAC name is trans-4-(hydroxymethyl)cyclohexane-1-carboxylic acid .[1] This molecule has garnered significant attention in medicinal chemistry and materials science due to its properties as a rigid, non-aromatic linker. The defined stereochemistry and spatial arrangement of its functional groups make it an invaluable building block for creating structurally precise molecules with desirable pharmacological profiles. Unlike its aromatic counterpart, terephthalic acid, this saturated scaffold offers improved solubility and metabolic stability, positioning it as a superior choice for drug development professionals seeking to optimize lead compounds.

Chemical Identity and Stereochemistry

The defining feature of this molecule is the trans orientation of the two substituents on the cyclohexane ring. In its lowest energy state, the cyclohexane ring adopts a chair conformation. To minimize steric hindrance, both the larger carboxylic acid and hydroxymethyl groups occupy equatorial positions.[2][3] This diequatorial arrangement results in a rigid, linear geometry, which is crucial for its function as a molecular scaffold.

Caption: Chair conformation with diequatorial substituents.

The CAS number for the specific trans-isomer is 66185-74-8, while the cis/trans mixture is registered under 13380-84-2.[1][4] It is imperative for researchers to use the correct isomer-specific CAS number to ensure the procurement of stereochemically pure material, as the biological activity of resulting compounds is highly dependent on this geometry.

Physicochemical and Spectroscopic Profile

Understanding the physical and chemical properties of a building block is fundamental to its effective application in synthesis and drug design.

Physicochemical Properties

A summary of the key physicochemical properties is provided below. These values are critical for predicting solubility, permeability, and potential for intermolecular interactions.

| Property | Value | Source(s) |

| IUPAC Name | trans-4-(hydroxymethyl)cyclohexane-1-carboxylic acid | [1] |

| CAS Number | 66185-74-8 | [5] |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 145°C (for the related trans-4-hydroxycyclohexanecarboxylic acid) | [6] |

| pKa | ~4.69 (for the related trans-4-hydroxycyclohexanecarboxylic acid) | [6] |

| XLogP3 | 0.5 | [1] |

| Topological Polar Surface Area | 57.5 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Spectroscopic Characterization

The structural integrity and purity of this compound are typically confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the cyclohexane ring protons, the methylene protons of the hydroxymethyl group (typically a doublet around 3.4-3.6 ppm), and a broad singlet for the carboxylic acid proton (often >10 ppm). The axial and equatorial protons on the cyclohexane ring will exhibit complex splitting patterns.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct peaks for the carbonyl carbon of the carboxylic acid (~175-180 ppm), the methylene carbon of the hydroxymethyl group (~65-70 ppm), and the carbons of the cyclohexane ring.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band from the carboxylic acid dimer (2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹), and another O-H stretch from the alcohol group (~3200-3500 cm⁻¹).

Synthesis and Purification

The synthesis of this compound often starts from more readily available aromatic precursors, such as p-hydroxybenzoic acid or terephthalic acid derivatives. A common strategy involves the catalytic hydrogenation of the aromatic ring, followed by stereoisomer separation or isomerization and functional group manipulation.

Example Synthetic Pathway: From p-Hydroxybenzoic Acid

A plausible synthetic route involves the hydrogenation of p-hydroxybenzoic acid to yield a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid, followed by isomerization to enrich the desired trans isomer.[7] However, for the target molecule, a more direct route involves the reduction of a derivative of 4-carboxycyclohexanecarboxylic acid. A highly effective method starts with dimethyl terephthalate.

Sources

- 1. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. fiveable.me [fiveable.me]

- 4. 4-(Hydroxymethyl)cyclohexanecarboxylic Acid | 13380-84-2 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 66185-74-8 [sigmaaldrich.com]

- 6. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID | 3685-26-5 [chemicalbook.com]

- 7. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]

Navigating the Safety Profile of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is a bifunctional molecule incorporating both a carboxylic acid and a primary alcohol, making it a valuable building block in pharmaceutical synthesis and materials science. Its cyclohexane scaffold provides rigidity and specific stereochemical properties that are often sought after in drug design. As with any chemical reagent, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the safety data for this compound, with a focus on practical applications for researchers and drug development professionals.

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding the substance's physical and chemical properties, as these can influence its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C8H14O3 | [1][2][3][4] |

| Molecular Weight | 158.19 g/mol | [1][2] |

| Physical State | Solid, white crystalline powder | [3] |

| Melting Point | Approximately 145°C | |

| Solubility | Soluble in water |

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound has been classified with the following hazards.[1]

Signal Word: Warning[1]

Hazard Pictogram:

-

GHS07: Exclamation Mark

Hazard Statements:

-

H315: Causes skin irritation. [1][5] This indicates that direct contact with the skin can lead to inflammation, redness, and discomfort.

-

H319: Causes serious eye irritation. [1][5] Contact with the eyes can result in significant irritation, pain, and potential damage if not addressed promptly.

-

H335: May cause respiratory irritation. [1] Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and discomfort.

The following diagram illustrates the relationship between the GHS classification and the required personal protective equipment (PPE).

Caption: GHS Hazards and Corresponding PPE.

Safe Handling and Storage Protocols

Given the identified hazards, the following handling and storage procedures are essential to minimize risk.

Engineering Controls

-

Ventilation: Work with this compound in a well-ventilated area.[6][7] A chemical fume hood is recommended, especially when handling large quantities or if dust generation is likely.[8]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6][9]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[6][9]

-

Respiratory Protection: If working with fine powders or in a situation where dust may be generated, a NIOSH-approved respirator is recommended.[9]

Handling Procedures

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Keep away from heat and sources of ignition.[6]

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][9][11] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical attention.[6][9][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][9][12] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention.[6][9][11] |

The following workflow outlines the appropriate response to an accidental exposure.

Caption: Accidental Exposure Response Workflow.

Fire-Fighting Measures

While not highly flammable, it is important to be prepared for the event of a fire involving this compound.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[6]

-

Hazardous Combustion Products: In the event of a fire, carbon monoxide (CO) and carbon dioxide (CO2) may be released.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

In the case of a spill, the following steps should be taken:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment (PPE).[6]

-

Containment and Cleaning Up: Sweep up the spilled solid material and shovel it into a suitable container for disposal. Avoid generating dust.[6]

-

Environmental Precautions: Prevent the material from entering drains or waterways.

Toxicological Information

The GHS classifications are based on the toxicological properties of the compound.

-

Skin Irritation: Causes skin irritation upon direct contact.[1][5][7]

-

Respiratory Irritation: May cause irritation to the respiratory system if inhaled as dust.[1][7][13]

-

Acute Toxicity: May be harmful if swallowed.[13]

There is no data available to indicate that this compound is a carcinogen, mutagen, or reproductive toxin.[7]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations.[6][13] Do not dispose of it with household waste or allow it to reach the sewage system.

Conclusion

This compound is a valuable chemical intermediate with a manageable hazard profile. The primary hazards are skin, eye, and potential respiratory irritation. By implementing appropriate engineering controls, wearing the correct personal protective equipment, and following safe handling and storage procedures, researchers and drug development professionals can work with this compound safely. In the event of an accidental exposure, prompt and correct first-aid is essential. A thorough understanding and application of the information presented in this guide will contribute to a safe and productive laboratory environment.

References

-

PubChem. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. Available from: [Link]

-

Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. Available from: [Link]

-

Aladdin Scientific. 4-(Hydroxymethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture). Available from: [Link]

-

Society for Chemical Hazard Communication. SDS – SECTION 4. Available from: [Link]

-

Metasci. trans-4-Hydroxycyclohexanecarboxylic acid Safety Data Sheet. Available from: [Link]

-

PubChem. trans 4-Hydroxycyclohexanecarboxylic acid methylamide. Available from: [Link]

Sources

- 1. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. sds.metasci.ca [sds.metasci.ca]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. echemi.com [echemi.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. schc.org [schc.org]

- 13. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid, a versatile bifunctional building block crucial for researchers, scientists, and professionals in drug development. This document delves into its commercial availability, synthesis, and diverse applications, offering field-proven insights and practical methodologies.

Introduction and Physicochemical Properties

This compound is a saturated cyclic compound featuring both a carboxylic acid and a primary alcohol functional group in a trans configuration on a cyclohexane ring. This unique structure imparts rigidity and a defined spatial orientation, making it a valuable linker and scaffold component in medicinal chemistry and materials science.

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.20 g/mol | [2] |

| CAS Number | 66185-74-8 (trans-isomer) | [1] |

| 13380-84-2 (cis/trans mixture) | [1][3] | |

| Appearance | White to off-white solid/powder | [3] |

| Purity | Typically >97% | |

| Storage | Sealed in a dry environment at room temperature |

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, primarily for research and development purposes. While laboratory-scale quantities are abundant, sourcing for large-scale manufacturing may require contacting specialized bulk suppliers.

Table of Representative Suppliers:

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound | 66185-74-8 | 97% | 100 mg - 25 g |

| Fisher Scientific (TCI America) | This compound | 66185-74-8 | >98.0% | Gram scale |

| TCI Chemicals | 4-(Hydroxymethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture) | 13380-84-2 | >98.0% (GC) | 5 g, 25 g |

| BLD Pharm | This compound | 66185-74-8 | - | Research quantities |

| Lab Pro Inc. | 4-(Hydroxymethyl)cyclohexanecarboxylic Acid(cis- and trans- mixture) | 13380-84-2 | Min. 98.0% (GC) | 25 g |

It is advisable to request a certificate of analysis (CoA) from the supplier to confirm the purity and isomeric ratio before use.

Synthesis and Manufacturing Overview

The industrial synthesis of this compound is crucial for its cost-effective provision. A common and scalable approach involves the hydrogenation of p-hydroxybenzoic acid, followed by isomerization to favor the trans isomer.

A patented method outlines the following key steps:

-

Hydrogenation: p-hydroxybenzoic acid is subjected to catalytic hydrogenation in a high-pressure reactor. A common catalyst for this step is ruthenium on a carbon support (Ru/C). This reaction reduces the aromatic ring to a cyclohexane ring, yielding a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

-

Isomerization: The resulting mixture of isomers is then treated with a sodium alkoxide, such as sodium methoxide or sodium ethoxide, in an alcoholic solvent. Heating this mixture drives the equilibrium towards the thermodynamically more stable trans isomer.

-

Purification: The final product, enriched in the trans isomer, is purified by recrystallization from a mixed solvent system, such as ethyl acetate and petroleum ether.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

The bifunctional nature and rigid cyclohexane core of this compound make it a highly desirable building block in modern drug discovery.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length, rigidity, and geometry are critical for the efficacy of the PROTAC. The cyclohexane scaffold of this compound provides a rigid and well-defined linker component.[4][5] Its carboxylic acid and hydroxymethyl groups serve as convenient handles for conjugation to the two ligands.

Caption: Role of the linker in a PROTAC molecule.

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a key starting material for the synthesis of other important pharmaceutical compounds. A notable example is its use in the production of tranexamic acid, an antifibrinolytic agent.

Scaffold for Novel Chemical Entities

The rigid cyclohexane ring can be used as a central scaffold to which various pharmacophoric groups can be attached in a defined three-dimensional arrangement. This allows for the exploration of chemical space and the development of novel drug candidates with optimized binding to their biological targets. For instance, it has been used as a reagent in the preparation of potential antitumor agents like TTK inhibitors and Janus kinase 1 (JAK1)-selective inhibitors.[6]

Quality Control and Analytical Methodologies

Ensuring the purity and isomeric integrity of this compound is paramount for its successful application. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common analytical techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to the low volatility of the carboxylic acid, a derivatization step is typically required before GC analysis. Silylation is a common method to convert the carboxylic acid and alcohol groups into their more volatile trimethylsilyl (TMS) ethers/esters.

Step-by-Step GC-MS Protocol (Illustrative):

-

Sample Preparation (Silylation):

-

Accurately weigh approximately 1-5 mg of the this compound sample into a 2 mL glass vial.

-

Add 500 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile).

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 60-70 °C for 30 minutes.

-

Allow the vial to cool to room temperature before injection.

-

-

GC-MS Conditions:

-

GC System: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 20:1).

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS System: Agilent 5977A or equivalent.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-550.

-

This method allows for the separation of the cis and trans isomers and the identification of potential impurities.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) can also be employed for the analysis of this compound, often without the need for derivatization.

Step-by-Step HPLC Protocol (Illustrative):

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

HPLC System: Waters Alliance e2695 or equivalent with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A time-based gradient from a high percentage of mobile phase A to a high percentage of mobile phase B to ensure elution of the analyte and any impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

This HPLC method is suitable for determining the purity of the compound and quantifying its concentration against a reference standard.[7][8]

Conclusion

This compound is a commercially available and synthetically accessible building block with significant utility in drug discovery and development. Its rigid, bifunctional nature makes it an ideal component for constructing linkers in PROTACs and as a scaffold for novel therapeutics. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective implementation in research and manufacturing.

References

-

PubChem. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. [Link]

- Google Patents. Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid. CN106316825A.

-

Tosto, F. A., & Donations, K. M. (2022). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 13(10), 1197-1214. [Link]

-

Zhang, X., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 13(5), 1883-1901. [Link]

-

Shimadzu Corporation. Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link]

-

Dugheri, S., et al. (2018). DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATURATED POLYESTER RESINS. Rasayan Journal of Chemistry, 11(2), 633-639. [Link]

-

SIELC Technologies. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. [Link]

Sources

- 1. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. labproinc.com [labproinc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID | 3685-26-5 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

solubility of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid

An In-Depth Technical Guide to the Solubility of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Introduction

This compound is a bifunctional organic molecule featuring both a hydroxyl and a carboxylic acid group attached to a cyclohexane ring. This unique structure imparts a combination of polar and non-polar characteristics, making a thorough understanding of its solubility essential for its application in pharmaceutical sciences, materials science, and chemical synthesis. As a key intermediate, its behavior in various solvent systems dictates formulation strategies, reaction kinetics, and purification processes.[1] This guide provides a detailed exploration of the theoretical principles and practical methodologies for determining and understanding the solubility of this compound.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For this compound, the interplay between the polar functional groups and the non-polar carbocyclic core is critical.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | [2][3][4] |

| Molecular Weight | 158.19 g/mol | [2][5] |

| Physical Form | White to Off-White Solid | [1][3][4] |

| Melting Point | 145°C | [1] |

| pKa | 4.687 (at 25°C) | [1] |

| XLogP3 | 0.5 | [2][5] |

The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor/donor (carboxylic acid group) suggests a propensity for interaction with polar solvents.[5] The pKa value, typical for a carboxylic acid, indicates that its charge state, and therefore its aqueous solubility, will be highly dependent on pH.[1][6] The positive LogP value points to a degree of lipophilicity contributed by the cyclohexane backbone.[2][5]

Theoretical Framework of Solubility

The dissolution of this compound is governed by established chemical principles, primarily the polarity of the solvent, the potential for hydrogen bonding, and the pH of the medium.

The "Like Dissolves Like" Principle

This fundamental concept relates solubility to the polarity of the solute and solvent.[7][8] The molecule possesses a dual nature:

-

Polar Regions: The carboxylic acid (-COOH) and hydroxymethyl (-CH₂OH) groups are polar and capable of hydrophilic interactions.

-

Non-polar Region: The cyclohexane ring is non-polar and hydrophobic.

This structure leads to appreciable solubility in polar protic solvents (like water and alcohols) and polar aprotic solvents (like DMSO), while solubility is expected to be limited in non-polar solvents (like hexane).[9][10]

Hydrogen Bonding and Dimerization

Carboxylic acids and alcohols are proficient at forming hydrogen bonds, which are strong dipole-dipole interactions that significantly enhance solubility in protic solvents like water.[6][11] In the case of this compound, both the hydroxyl and carboxylic acid moieties can engage in hydrogen bonding with water molecules.

Furthermore, carboxylic acids can form stable hydrogen-bonded dimers in the solid state and in non-polar solvents.[11][12] This dimerization can influence boiling points and solubility characteristics by effectively increasing the molecular size and reducing the number of sites available for interaction with the solvent.[12]

The Critical Role of pH in Aqueous Solubility

The solubility of ionizable compounds is profoundly affected by pH.[13] As a carboxylic acid, this compound exists in equilibrium between its neutral, protonated form (less soluble) and its ionized, carboxylate form (more soluble).

-

At pH < pKa (4.687): The compound will be predominantly in its neutral, less water-soluble form.

-

At pH > pKa (4.687): It will deprotonate to form the highly water-soluble carboxylate anion.[6][12] This is why carboxylic acids are often dissolved in aqueous basic solutions, such as 5% sodium bicarbonate or 5% sodium hydroxide, for experimental or formulation purposes.[14][15]

The following diagram illustrates the relationship between the compound's structure, its properties, and the factors that govern its solubility.

Sources

- 1. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID | 3685-26-5 [chemicalbook.com]

- 2. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 66185-74-8 [sigmaaldrich.com]

- 4. labproinc.com [labproinc.com]

- 5. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.ws [chem.ws]

- 8. m.youtube.com [m.youtube.com]

- 9. CK12-Foundation [flexbooks.ck12.org]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 13. scribd.com [scribd.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

A Technical Guide to the Physical Properties of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural and Functional Significance of a Bifunctional Building Block

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is a bifunctional alicyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its rigid cyclohexane core, substituted in a trans-1,4 pattern, provides a well-defined spatial arrangement of its two functional groups: a primary alcohol (hydroxymethyl) and a carboxylic acid. This stereochemically defined structure makes it an invaluable building block, or linker, in the synthesis of complex molecules where precise conformational control is paramount.

In drug development, this molecule is often employed to bridge different pharmacophores, improve pharmacokinetic properties such as solubility and metabolic stability, or to act as a scaffold for creating novel chemical entities. Understanding its fundamental physical characteristics is the first and most critical step in its effective utilization, ensuring proper handling, accurate formulation, and reproducible experimental outcomes. This guide provides a detailed examination of the physical form and appearance of this compound, grounded in empirical data and established analytical protocols.

Core Physicochemical Properties

The utility of a chemical reagent begins with a quantitative understanding of its properties. The data presented below have been consolidated from various chemical suppliers and databases to provide a reliable reference for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | 4-(hydroxymethyl)cyclohexane-1-carboxylic acid | [1][2] |

| CAS Number | 66185-74-8 (trans-isomer) | [1][2][3] |

| Molecular Formula | C₈H₁₄O₃ | [1][2] |

| Molecular Weight | 158.20 g/mol | [1][4][5] |

| Physical Form | Solid, Crystalline Powder | [1][3] |

| Appearance | White to off-white crystalline solid | [4][5][6] |

| Melting Point | 141 °C | [1] |

| Boiling Point | 316.6 ± 15.0 °C (at 760 mmHg) | [7] |

| Density | 1.2 ± 0.1 g/cm³ | [7] |

| Solubility | Soluble in DMSO and Methanol | [8] |

| Storage | Sealed in a dry environment at room temperature | [3] |

In-Depth Analysis of Physical Form and Appearance

At ambient laboratory conditions, this compound presents as a solid.[3][4][5] Its most common morphology is a crystalline powder, which is advantageous for handling, weighing, and storage due to its stability and low tendency to clump when dry.

The color is a primary indicator of purity. High-purity batches are typically a pure white crystalline powder.[5][9] The presence of trace impurities, residual solvents, or degradation byproducts from synthesis can impart a color, leading to descriptions such as "off-white," "light yellow," or even "slightly pale reddish yellow".[6] For applications in drug development, where purity is non-negotiable, a deviation from a pure white appearance should prompt further analytical investigation to identify and quantify any contaminants.

The compound's solid state is a direct consequence of the strong intermolecular forces, primarily hydrogen bonding, facilitated by both the carboxylic acid and alcohol functional groups. These interactions create a stable crystal lattice that requires significant thermal energy to overcome, as reflected in its relatively high melting point of 141°C.[1]

Experimental Protocols for Physical Characterization

To ensure the identity and purity of the material, a series of validation checks are necessary. The following protocols represent a self-validating system for the physical characterization of this compound.

Macroscopic and Microscopic Visual Inspection

Causality: This initial, non-destructive test is the simplest method to assess bulk purity and uniformity. Discoloration or a heterogeneous appearance can indicate contamination or improper synthesis.

Methodology:

-